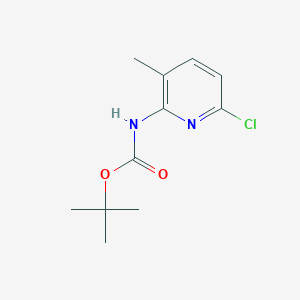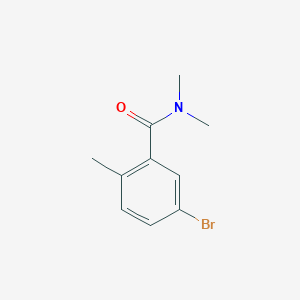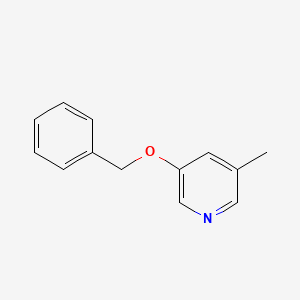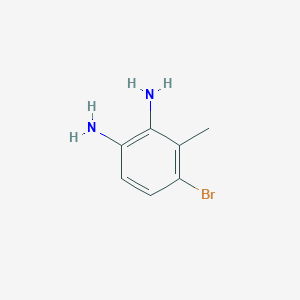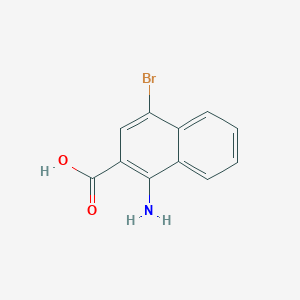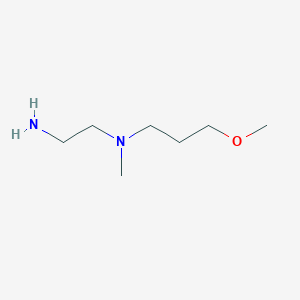
(2-Aminoethyl)(3-methoxypropyl)methylamine
概要
説明
“(2-Aminoethyl)(3-methoxypropyl)methylamine” is a chemical compound with the CAS Number: 911300-63-5 . It has gained attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of “(2-Aminoethyl)(3-methoxypropyl)methylamine” is C7H18N2O . Its molecular weight is 146.23 g/mol .Relevant Papers The search results did not provide specific peer-reviewed papers related to "(2-Aminoethyl)(3-methoxypropyl)methylamine" .
科学的研究の応用
Methionine and S-adenosylmethionine (SAM) Biosynthesis and Applications
(2-Aminoethyl)(3-methoxypropyl)methylamine could theoretically be related to compounds involved in methionine and S-adenosylmethionine (SAM) biosynthesis pathways, which have significant implications in plant growth, development, and stress response mechanisms.
Metabolism and Function in Plants
Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways essential for plant growth and development. SAM is involved in ethylene, nicotianamine, and polyamine biosynthetic pathways, providing methyl groups for numerous methylation reactions. The Met salvage cycle, or Yang cycle, and its connection to 5'-methylthioadenosine (MTA) metabolism are crucial for understanding the interplay between these pathways (Sauter et al., 2013).
Cancer Research and Methionine Dependency
Methionine's role in cancer has been explored, particularly in the context of methionine dependency in cancer cells. Methionine restriction is studied as a strategy for cancer growth control, with research indicating that certain cancers depend on methionine for survival and proliferation. This has led to exploration of dietary strategies and therapeutic interventions targeting methionine metabolism (Cavuoto & Fenech, 2012).
特性
IUPAC Name |
N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMXWCURXPEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3-methoxypropyl)methylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

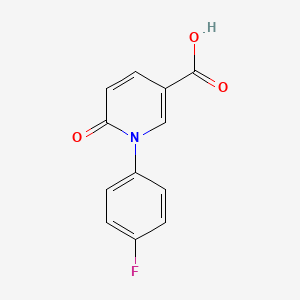
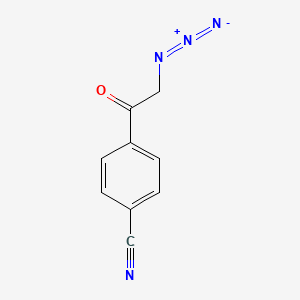
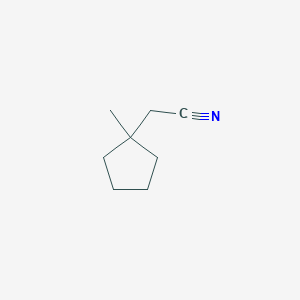
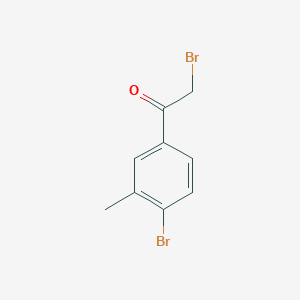
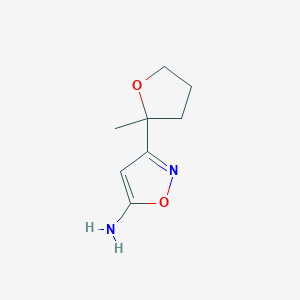
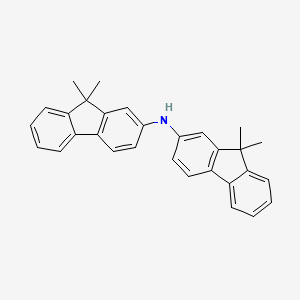
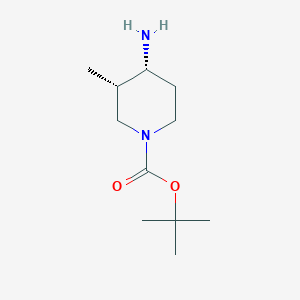
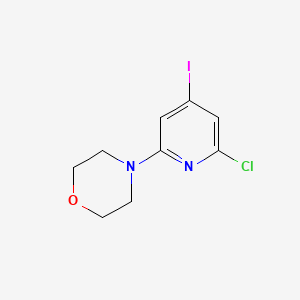
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
